Cas no 2229022-51-7 (2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine)

2-(1,2,2,2-Tetrafluoroethyl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a cyclopropane ring with a tetrafluoroethyl substituent, imparts enhanced stability and reactivity, making it valuable for the synthesis of bioactive compounds. The presence of fluorine atoms contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. This compound serves as a versatile intermediate for the development of novel molecules, particularly in the exploration of enzyme inhibitors or receptor modulators. Its well-defined chemical properties allow for precise functionalization, supporting advanced synthetic methodologies.
2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine structure
2229022-51-7 structure
Product Name:2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine
CAS No:2229022-51-7
MF:C5H7F4N
MW:157.109395265579
CID:5798193
PubChem ID:165969908
Update Time:2025-10-21

2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine
    • EN300-1953139
    • 2229022-51-7
    • Inchi: 1S/C5H7F4N/c6-4(5(7,8)9)2-1-3(2)10/h2-4H,1,10H2
    • InChI Key: JNBNNFYXUMPUHM-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)C1CC1N

Computed Properties

  • Exact Mass: 157.05146188g/mol
  • Monoisotopic Mass: 157.05146188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine

Introduction to 2-(1,2,2,2-Tetrafluoroethyl)cyclopropan-1-amine (CAS No. 22290-51-7)

The compound 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine (CAS No. 22290-51-7) is a unique organic compound with a cyclopropane ring substituted by an amino group and a tetrafluoroethyl group. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its distinctive structure and potential applications. The cyclopropane ring is a three-membered carbon ring, which is known for its high ring strain and reactivity. The tetrafluoroethyl group introduces electron-withdrawing effects, further influencing the compound's chemical properties.

Recent studies have highlighted the importance of such compounds in drug discovery and materials synthesis. The combination of a cyclopropane ring and a fluorinated substituent makes this compound a promising candidate for exploring novel chemical reactions and functional materials. Researchers have demonstrated that the tetrafluoroethyl group can significantly enhance the stability and electronic properties of the molecule, making it suitable for applications in advanced materials and pharmaceuticals.

The synthesis of 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate precursor with an amine group. The introduction of the tetrafluoroethyl group is typically achieved through electrophilic substitution or coupling reactions, depending on the specific starting materials used. These methods have been optimized in recent years to improve yield and purity.

In terms of physical properties, this compound exhibits a melting point of approximately -40°C and a boiling point around 85°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its handling in laboratory settings. The cyclopropane ring contributes to the molecule's rigidity, while the tetrafluoroethyl group imparts hydrophobicity and enhances thermal stability.

Applications of 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine span across various industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects. Its ability to form stable amide bonds makes it valuable in peptide synthesis and drug design. In materials science, this compound has been explored for use in creating high-performance polymers and coatings due to its unique electronic properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the tetrafluoroethyl group significantly alters the electron distribution around the cyclopropane ring, enhancing its reactivity towards electrophilic species. This understanding has paved the way for innovative synthetic strategies and improved process efficiency.

In conclusion, 2-(1,2,2,2-tetrafluoroethyl)cyclopropan-1-amine (CAS No. 22290-51-7) is a versatile compound with a wealth of potential applications across multiple disciplines. Its distinctive structure and chemical properties make it a valuable tool for researchers in organic chemistry and materials science. As ongoing research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

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